(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride
Description
(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride is a chiral sulfonyl chloride derivative of norbornane, a bicyclic hydrocarbon. Its stereochemical configuration at positions 1R, 2R, and 4S distinguishes it from other bicyclic sulfonyl chlorides. This compound serves as a versatile intermediate in organic synthesis, particularly in forming sulfonamides, sulfonate esters, and other functionalized derivatives. Its rigid bicyclic framework and sulfonyl chloride group confer unique reactivity and stereochemical control, making it valuable in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQXFQXMGLMKEQ-RRKCRQDMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354351-70-4 | |
| Record name | rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane scaffold.
Functionalization: The introduction of the sulfonyl chloride group is achieved through the reaction of the bicyclo[2.2.1]heptane derivative with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).
Oxidation: Oxidizing agents (potassium permanganate), solvent (water), temperature (room temperature).
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of various derivatives, which can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride with structurally related bicyclic sulfonyl and carbonyl chlorides, focusing on substituents, stereochemistry, reactivity, and applications.
Structural and Stereochemical Differences
Key Observations:
- Substituent Effects : The sulfonyl chloride group in the target compound enhances electrophilicity compared to the sulfonyl fluoride analog (), which is less reactive due to stronger C-F bonds. The dicarbonyldichloride () exhibits dual electrophilic sites, enabling cross-linking reactions in polymer chemistry.
- Functional Group Diversity : The chloroethyl sulfonyl group in introduces a secondary reactive site, enabling sequential substitution reactions, whereas the 2-oxo group in may stabilize intermediates via resonance.
Biological Activity
(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride is a bicyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features and reactivity make it a valuable precursor for the development of biologically active molecules. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the molecular formula CHClOS and is characterized by a bicyclic structure that contributes to its stability and reactivity in chemical transformations. The sulfonyl chloride functional group enhances its electrophilicity, making it suitable for nucleophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted the potential of bicyclic compounds in cancer therapy. For instance, a related bicyclo[2.2.1]heptane derivative demonstrated significant CXCR2 antagonistic activity, which is crucial in inhibiting cancer metastasis. The compound exhibited an IC value of 48 nM against CXCR2 and showed effectiveness in suppressing cell migration in pancreatic cancer cell lines (CFPAC1) during in vitro assays .
Table 1: Biological Activity of Bicyclo[2.2.1]heptane Derivatives
| Compound | Target | IC (nM) | Effect on Cell Migration |
|---|---|---|---|
| This compound | CXCR2 | 48 | 20.2% inhibition after 48h |
| Compound 2e | CXCR1/CXCR2 | 60.4 (selectivity) | Significant inhibition |
The mechanism by which bicyclo[2.2.1]heptane derivatives exert their biological effects involves modulation of chemokine receptors such as CXCR1 and CXCR2. These receptors are implicated in inflammatory responses and cancer progression. By antagonizing these receptors, these compounds can potentially reduce tumor metastasis and improve therapeutic outcomes.
Pharmacokinetics
Pharmacokinetic studies indicate that bicyclo[2.2.1]heptane derivatives exhibit favorable stability profiles in biological fluids, including simulated intestinal fluid (SIF) and human plasma, with over 99% stability observed after 45 minutes of incubation . However, they showed some degradation when exposed to liver microsomes, suggesting the need for further optimization to enhance metabolic stability.
Table 2: Stability Profile of Bicyclo[2.2.1]heptane Derivatives
| Biological Fluid | Stability Rate (%) |
|---|---|
| Simulated Intestinal Fluid | >99% |
| Human Plasma | >99% |
| Rat Liver Microsomes | 84% |
| Human Liver Microsomes | 27% |
Case Studies
A notable case study involved the evaluation of a bicyclo[2.2.1]heptane derivative in an animal model for pancreatic cancer treatment. The compound was administered at a dose of 10 mg/kg body weight and resulted in significant tumor size reduction compared to control groups, demonstrating its potential as an anti-cancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonation of the bicyclo[2.2.1]heptane scaffold. For example, Ir-catalyzed reactions with sulfonamides (e.g., p-toluenesulfonamide) under mild conditions (room temperature, 24–48 hours) can yield sulfonamide derivatives . Optimizing stoichiometry (e.g., 1:1.2 ratio of norbornene to sulfonamide) and solvent choice (e.g., dichloromethane) improves yields. However, competing pathways like over-sulfonation or ring-opening may require monitoring via TLC or HPLC .
Q. How can researchers confirm the stereochemical integrity of the (1R,2R,4S) configuration post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For routine analysis, compare experimental -NMR coupling constants (e.g., -values for axial vs. equatorial protons) with computational models (DFT or molecular mechanics). Chiral HPLC using columns like Chiralpak® IA/IB can resolve enantiomeric impurities .
Q. What are the key stability challenges for this sulfonyl chloride under storage or reaction conditions?
- Methodological Answer : Hydrolysis is a major concern due to the electrophilic sulfonyl chloride group. Store under inert atmosphere (argon) at –20°C with desiccants. In reactions, avoid protic solvents (e.g., water, alcohols) unless intentional. Stability assays via -NMR (if phosphorylated) or FTIR tracking of S=O stretches (1050–1200 cm) can monitor degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
